molecular formula C20H16BrN3O3 B5486206 ethyl {2-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-4-bromophenoxy}acetate

ethyl {2-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-4-bromophenoxy}acetate

Cat. No. B5486206
M. Wt: 426.3 g/mol
InChI Key: MRYHPKPURUNOTL-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl {2-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-4-bromophenoxy}acetate, also known as EBC-46, is a novel anticancer drug that has gained attention in recent years. EBC-46 is derived from the seeds of the Blushwood tree, which is found in the rainforests of north Queensland, Australia.

Mechanism of Action

The exact mechanism of action of ethyl {2-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-4-bromophenoxy}acetate is not fully understood. However, it is believed that ethyl {2-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-4-bromophenoxy}acetate works by disrupting the cytoskeleton of cancer cells, which leads to the activation of apoptotic pathways. ethyl {2-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-4-bromophenoxy}acetate also causes oxidative stress, which further contributes to the death of cancer cells.
Biochemical and Physiological Effects:
ethyl {2-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-4-bromophenoxy}acetate has been shown to have minimal toxicity in animal studies. In addition, ethyl {2-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-4-bromophenoxy}acetate does not appear to have any significant effects on normal cells. However, more research is needed to fully understand the biochemical and physiological effects of ethyl {2-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-4-bromophenoxy}acetate.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl {2-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-4-bromophenoxy}acetate in lab experiments is its ability to induce apoptosis in cancer cells without affecting normal cells. This makes it a promising candidate for cancer therapy. However, one limitation of using ethyl {2-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-4-bromophenoxy}acetate in lab experiments is its complex synthesis process, which makes it difficult to obtain in large quantities.

Future Directions

There are several future directions for ethyl {2-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-4-bromophenoxy}acetate research. One direction is to conduct clinical trials to evaluate the safety and efficacy of ethyl {2-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-4-bromophenoxy}acetate in humans. Another direction is to investigate the potential use of ethyl {2-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-4-bromophenoxy}acetate in combination with other anticancer drugs. Additionally, more research is needed to fully understand the mechanism of action of ethyl {2-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-4-bromophenoxy}acetate and its potential applications in cancer therapy.

Synthesis Methods

Ethyl {2-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-4-bromophenoxy}acetate is synthesized from the seeds of the Blushwood tree. The active ingredient is extracted from the seeds using a solvent extraction method. The crude extract is then purified using chromatography techniques to obtain pure ethyl {2-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-4-bromophenoxy}acetate. The synthesis of ethyl {2-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-4-bromophenoxy}acetate is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

Ethyl {2-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-4-bromophenoxy}acetate has shown promising results in preclinical studies for the treatment of various types of cancer, including melanoma, breast cancer, and prostate cancer. In vitro studies have shown that ethyl {2-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-4-bromophenoxy}acetate induces apoptosis (cell death) in cancer cells by disrupting the cytoskeleton and causing oxidative stress. In vivo studies have demonstrated that ethyl {2-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-4-bromophenoxy}acetate can shrink tumors and improve survival rates in animal models.

properties

IUPAC Name

ethyl 2-[2-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-4-bromophenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN3O3/c1-2-26-19(25)12-27-18-8-7-15(21)10-13(18)9-14(11-22)20-23-16-5-3-4-6-17(16)24-20/h3-10H,2,12H2,1H3,(H,23,24)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYHPKPURUNOTL-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)Br)C=C(C#N)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)COC1=C(C=C(C=C1)Br)/C=C(\C#N)/C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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